Ciprofibrate

Catalog No.
S523834
CAS No.
52214-84-3
M.F
C13H14Cl2O3
M. Wt
289.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofibrate

CAS Number

52214-84-3

Product Name

Ciprofibrate

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BRN 1984981; BRN1984981; BRN-1984981; CCRIS 173; CCRIS173; CCRIS-173; Ciprofibrate; WIN 35833; WIN35833; WIN-35833

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

The exact mass of the compound Ciprofibrate is 288.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759617. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ciprofibrate is a third-generation fibric acid derivative used in research to modulate lipid metabolism. Like other fibrates (e.g., bezafibrate, fenofibrate, gemfibrozil), its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. This activation leads to a characteristic reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. However, significant quantitative differences in potency, pharmacokinetics, and effects on specific lipid parameters distinguish Ciprofibrate from its class analogs, making it a non-interchangeable tool for specific experimental designs.

Selecting a fibrate based on class-level assumptions can compromise research outcomes. Close analogs like bezafibrate, fenofibrate, and gemfibrozil exhibit significant differences from Ciprofibrate in their pharmacokinetic profiles and magnitude of effect on key lipid parameters. For instance, Ciprofibrate's exceptionally long elimination half-life (approx. 80 hours) is a critical differentiator for designing long-term in-vivo studies requiring stable compound exposure, a feature not matched by other common fibrates. Furthermore, direct comparative studies demonstrate its quantitatively greater impact on triglyceride and LDL-cholesterol reduction versus bezafibrate, making it the appropriate choice where maximal lowering of these specific fractions is the experimental goal. These distinctions in bioavailability and efficacy make Ciprofibrate a specific tool, not a generic commodity.

Greater Efficacy in Lowering Triglycerides and LDL Cholesterol vs. Bezafibrate

In a direct head-to-head, multicenter study comparing daily doses of 100 mg Ciprofibrate and 400 mg sustained-release bezafibrate over eight weeks, Ciprofibrate demonstrated a statistically significant and quantitatively greater reduction in key lipid fractions. Specifically, Ciprofibrate lowered triglycerides by -33.9% and LDL cholesterol by -22.4%, outperforming bezafibrate on both metrics.

Evidence DimensionPercent reduction in plasma lipid levels after 8 weeks
Target Compound DataTriglycerides: -33.9%; LDL Cholesterol: -22.4%
Comparator Or BaselineSustained-Release Bezafibrate: Triglycerides: -26.1%; LDL Cholesterol: -17.2%
Quantified DifferenceCiprofibrate produced a ~30% greater reduction in triglycerides and a ~30% greater reduction in LDL cholesterol compared to bezafibrate.
ConditionsMulticenter, open, parallel-group study in 174 patients with type II hyperlipidaemia.

For research models requiring maximal suppression of triglycerides and LDL cholesterol, Ciprofibrate provides a stronger effect at a standard dose compared to bezafibrate.

Pharmacokinetic Advantage: Extended Half-Life for Stable, Long-Term Exposure

Pharmacokinetic studies differentiate Ciprofibrate by its exceptionally long elimination half-life of approximately 80 hours. This contrasts sharply with other fibrates such as fenofibric acid (the active metabolite of fenofibrate), which has a half-life of about 20 hours, and gemfibrozil, with a half-life of only 1.5 hours. This property allows for once-daily administration to maintain stable plasma concentrations.

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data~80 hours
Comparator Or BaselineFenofibric Acid: ~20 hours; Gemfibrozil: ~1.5 hours
Quantified DifferenceCiprofibrate's half-life is approximately 4-fold longer than fenofibric acid's and over 50-fold longer than gemfibrozil's.
ConditionsPharmacokinetic data from human studies.

This extended half-life is a critical procurement determinant for long-term animal studies, as it ensures consistent target engagement and reduces the frequency of dosing, minimizing animal stress and experimental variability.

Distinctive HDL Cholesterol and Apolipoprotein A Response vs. Fenofibrate

In a 9-month comparative trial, Ciprofibrate was shown to be more effective than fenofibrate at increasing HDL cholesterol and its primary protein component, apolipoprotein A (Apo A). While both compounds effectively lowered atherogenic lipids, the study reported a statistically significant advantage for Ciprofibrate in modulating the HDL-Apo A system (p < 0.05 for HDL-C, p < 0.001 for Apo A).

Evidence DimensionModulation of HDL-C and Apolipoprotein A
Target Compound DataStatistically more effective at increasing HDL-C and Apo A.
Comparator Or BaselineFenofibrate
Quantified DifferenceCiprofibrate showed a significantly greater increase in both HDL-C (P < 0.05) and Apo A (P < 0.001) compared to fenofibrate at optimal dosages after 9 months.
ConditionsComparative study in patients with major type II hyperlipoproteinaemia.

For research focused on the mechanisms of reverse cholesterol transport or HDL functionality, Ciprofibrate offers a more potent tool for stimulating the HDL/Apo A axis than fenofibrate.

Handling & Formulation: Low Water Solubility, Stability Profile

Ciprofibrate is a highly lipophilic and poorly water-soluble compound, a characteristic common to Class II drugs under the Biopharmaceutics Classification System (BCS). It is practically insoluble in water but freely soluble in anhydrous ethanol and soluble in DMSO. Stability studies indicate that, like other fibrates, it is susceptible to degradation under acidic and basic hydrolysis conditions, highlighting the need for controlled pH in aqueous-based formulations or stock solutions. This profile necessitates the use of organic solvents or advanced formulation techniques like micellar encapsulation for aqueous-based assays.

Evidence DimensionSolubility and Stability
Target Compound DataPractically insoluble in water; soluble in ethanol and DMSO. Unstable under strong acid/base hydrolysis.
Comparator Or BaselineOther BCS Class II fibrates (e.g., Fenofibrate) share similar low aqueous solubility and susceptibility to hydrolysis.
Quantified DifferenceN/A (Class-level property)
ConditionsPhysicochemical property assessment.

Understanding its solubility and stability profile is critical for procurement and experimental design, ensuring the compound is properly dissolved and stored to maintain its integrity and achieve reproducible results in both in vitro and in vivo models.

Long-Term In Vivo Studies of Lipid Metabolism

The exceptionally long half-life of Ciprofibrate makes it the fibrate of choice for chronic in vivo studies in animal models. Its pharmacokinetic profile allows for once-daily dosing while maintaining stable plasma concentrations, which is critical for investigating the long-term effects of sustained PPARα activation on conditions like atherosclerosis, fatty liver disease, or metabolic syndrome, while minimizing handling stress on the animals.

Models Requiring Potent Triglyceride and LDL-C Reduction

In experimental models where the primary objective is to achieve the maximum possible reduction in triglyceride and LDL-cholesterol levels, Ciprofibrate is demonstrably more potent than bezafibrate. This makes it ideal for studies designed to probe the physiological consequences of severely lowered atherogenic lipoproteins.

Investigations into HDL Functionality and Reverse Cholesterol Transport

For research focusing on the biology of HDL and apolipoprotein A, Ciprofibrate provides a more potent stimulus compared to fenofibrate. Investigators studying the mechanisms of reverse cholesterol transport or the therapeutic potential of raising HDL and Apo A levels will find Ciprofibrate to be a more effective pharmacological tool.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.0319997 Da

Monoisotopic Mass

288.0319997 Da

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

115.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F8252JGO9S

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H350 (92.68%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ciprofibrate is a fibrate derivative with antilipidemic activity.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB08 - Ciprofibrate

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Health Hazard

Health Hazard

Other CAS

52214-84-3

Wikipedia

Ciprofibrate

Dates

Last modified: 08-15-2023

Acetoacetate enhances oxidative metabolism and response to toxicants of cultured kidney cells

Trudi Denoon, Siddharth Sunilkumar, Sue M Ford
PMID: 31962156   DOI: 10.1016/j.toxlet.2020.01.015

Abstract

Cultured kidney cells maintained in conventional growth media with high glucose levels exhibit increased glycolytic activity compared to the cells in vivo. In contrast, renal proximal tubules utilize substrates such as ketone bodies and rely on mitochondrial oxidative phosphorylation. LLC-PK
cells maintain many features of the proximal tubule but are exposed to glucose concentrations ranging from 17 to 25 mM. This may impact their reliability in predicting mitochondrial toxicity. This study is designed to test the impact of the ketone body acetoacetate on metabolic characteristics of LLC-PK
cells. Basal respiration, maximal respiration, spare respiratory capacity and ATP-linked respiration were significantly increased in cells grown in growth medium supplemented with 5 mM acetoacetate. In contrast, glycolytic capacity, as well as glycolytic reserve were significantly reduced in the acetoacetate group. There was an increased expression in biomarkers of mitochondrial biogenesis, and an increase in mitochondrial protein expression. Cells grown in medium complemented with acetoacetate displayed a significantly lower LC
when treated with clotrimazole and diclofenac. There was a marked increase in uncoupled respiration in the presence of diclofenac, while clotrimazole and ciprofibrate significantly decreased respiration in the acetoacetate. The results indicate that acetoacetate complemented media can alter cellular metabolism and increase sensitization to toxicants.


A prospective mechanism and source of cholesterol uptake by Plasmodium falciparum-infected erythrocytes co-cultured with HepG2 cells

Eri H Hayakawa, Hirotomo Kato, Glenn A Nardone, Jiro Usukura
PMID: 32853776   DOI: 10.1016/j.parint.2020.102179

Abstract

Plasmodium falciparum (P. falciparum) parasites still cause lethal infections worldwide, especially in Africa (https://www.who.int/publications/i/item/world-malaria-report-2019). During P. falciparum blood-stage infections in humans, low-density lipoprotein, high-density lipoprotein and cholesterol levels in the blood become low. Because P. falciparum lacks a de novo cholesterol synthesis pathway, it must import cholesterol from the surrounding environment. However, the origin of the cholesterol and how it is taken up by the parasite across the multiple membranes that surround it is not fully understood. To answer this, we used a cholesterol synthesis inhibiter (simvastatin), a cholesterol transport inhibitor (ezetimibe), and an activating ligand of the peroxisome proliferator-activated receptor α, called ciprofibrate, to investigate the effects of these agents on the intraerythrocytic growth of P. falciparum, both with and without HepG2 cells as the lipoprotein feeders. P. falciparum growth was inhibited in the presence of ezetimibe, but ezetimibe was not very effective at inhibiting P. falciparum growth when used in the co-culture system, unlike simvastatin, which strongly promoted parasite growth in this system. Ezetimibe is known to inhibit cholesterol absorption by blocking the activity of Niemann-Pick C1 like 1 (NPC1L1) protein, and simvastatin is known to enhance NPC1L1 expression in the human body's small intestine. Collectively, our results support the possibility that cholesterol import by P. falciparum involves hepatocytes, and cholesterol uptake into the parasite occurs via NPC1L1 protein or an NPC1L1 homolog during the erythrocytic stages of the P. falciparum lifecycle.


Ciprofibrate attenuates airway remodeling in cigarette smoke-exposed rats

Qian Ke, Lin Yang, Qinghua Cui, Wenqi Diao, Youyi Zhang, Ming Xu, Bei He
PMID: 31525465   DOI: 10.1016/j.resp.2019.103290

Abstract

Airway remodeling is a key pathological lesion in chronic obstructive pulmonary disease (COPD), and it leads to poorly reversible airway obstruction. Current pharmacological interventions are ineffective at controlling airway remodeling. To address this issue, we queried the Connectivity Map (cMap) database to screen for drug candidates that had the potential to dilate the bronchus and inhibit airway smooth muscle (ASM) proliferation. We identified ciprofibrate as a drug candidate. Ciprofibrate inhibited cigarette smoke extract-induced rat ASM cell contraction and proliferation in vitro. We exposed Sprague-Dawley (SD) rats to clean air or cigarette smoke (CS) and treated the rats with ciprofibrate. Ciprofibrate improved pulmonary function, inhibited airway hypercontraction, and ameliorated morphological small airway remodeling, including airway smooth muscle proliferation, in CS-exposed rats. Ciprofibrate also significantly reduced IL-1β, IL-12p70, IL-17A and IL-18 expression, which are related to airway remodeling, in the sera of CS-exposed rats. These findings indicate that ciprofibrate could attenuate airway remodeling in CS-exposed rats.


Omega-3 fatty acids supplementation improves endothelial function and arterial stiffness in hypertensive patients with hypertriglyceridemia and high cardiovascular risk

Marcela A Casanova, Fernanda Medeiros, Michelle Trindade, Célia Cohen, Wille Oigman, Mario Fritsch Neves
PMID: 27876342   DOI: 10.1016/j.jash.2016.10.004

Abstract

Association between hypertriglyceridemia and cardiovascular (CV) disease is still controversial. The purpose of this study was to compare omega-3 and ciprofibrate effects on the vascular structure and function in low and high CV risk hypertensive patients with hypertriglyceridemia. Twenty-nine adults with triglycerides 150-499 mg/dL were divided into low (<7.5%) and high (≥7.5%) CV risk, randomized to receive omega-3 fatty acids 1800 mg/d or ciprofibrate 100 mg/d for 12 weeks. Treatment was switched after 8-week washout. Clinical evaluation and vascular tests were assessed at baseline and after intervention. Peripheral (131 ± 3 to 125 ± 3 mm Hg, P < .05) and aortic (124 ± 3 to 118 ± 2 mg/dL, P < .05) systolic blood pressure were decreased by ciprofibrate in low-risk patients. In high-risk patients, pulse wave velocity was reduced (10.4 ± 0.4 to 9.4 ± 0.3 m/s, P < .05) and flow-mediated dilation was increased (11.1 ± 1.6 to 13.5 ± 1.2%, P < .05) by omega-3. In conclusion, omega-3 improved arterial stiffness and endothelial function, pointing out the beneficial effect of this therapy on vascular aging, in high-risk patients.


Efficiency of a Combination of Pharmacological Treatment and Nondrug Interventions in Childhood Narcolepsy

Ayşe Kacar Bayram, Hüseyin Per, Sevda Ismailoğullari, Mehmet Canpolat, Hakan Gumus, Murat Aksu
PMID: 27564079   DOI: 10.1055/s-0036-1588019

Abstract

Narcolepsy is a chronic sleep disorder characterized by excessive daytime sleepiness, cataplexy, hypnagogic and/or hypnopompic hallucinations, and sleep paralysis. It is one of the most important causes of excessive daytime sleepiness in the pediatric population. The aim of this study is to present the clinical and laboratory findings, and treatment results of pediatric patients with narcolepsy.
We studied five unrelated consecutive children with narcolepsy, focusing on clinical and laboratory features, the therapy and outcome over the 33-month follow-up period.
The study subjects included two boys and three girls. The mean age at diagnosis was 11.8 ± 3.3 years (range: 8-16 years). Three patients had cataplexy. There were no hypnagogic hallucinations and/or sleep paralysis in any patients. All patients were educated about sleep hygiene, appropriate nutrition, and regular exercise. Three patients were treated with modafinil, while two patients received methylphenidate. Sodium oxybate was added to existing treatment in patients with cataplexy. Cataplexy attacks did not respond well to the treatment in one patient; therefore intravenous immunoglobulin therapy was given.
Early diagnosis is important to help narcoleptic patients in improving their quality of life. A combination of pharmacological treatment and nondrug interventions can greatly improve children's clinical symptoms.


Primary hyperchylomicronemia syndrome treated with ciprofibrate in childhood

Marcos M Lima-Martínez, Martha Piñango, Miguel Lima-Ostos
PMID: 26704984   DOI: 10.1016/j.endonu.2015.10.006

Abstract




Rhabdomyolysis as a clinical manifestation of association with ciprofibrate, sirolimus, cyclosporine, and pegylated interferon-α in liver-transplanted patients: a case report and literature review

A G dos Santos, A C Guardia, T S Pereira, E C Ataíde, M d F T Mei, M E Udo, I F S F Boin, R S B Stucchi
PMID: 25131061   DOI: 10.1016/j.transproceed.2014.05.065

Abstract

Rhabdomyolysis is a syndrome characterized by impaired metabolic integrity of myocytes, causing the release of intracellular constituents into the circulation, and can be a serious side effect of drug intake.
This report describes a unique case of rabdomyolysis secondary in which ciprofibrate, sirolimus, cyclosporine, and pegylated interferon-α in a liver transplant patient was used. A 47-year-old male liver transplant recipient in 2009, who had hepatitis C and incidental hepatocellular carcinoma, underwent immunosuppressive therapy (cyclosporine and sirolimus). The patient is currently in treatment for viral recurrence with pegylated interferon-α and ribavirin; he had a history of hypertriglyceridemia treated with ciprofibrate. He had development of severe and generalized myalgia and fever after the eighth application of pegylated interferon-α and increasing doses of cyclosporine. Laboratorial tests showed acute renal failure and significant increase in creatine kinase. Rhabdomyolysis secondary to interaction of fibrate-cyclosporine-pegylated interferon-α was postulated.
Medical professionals should be aware of possible drug interactions and should monitor patients receiving these drugs.


Rosuvastatin and ciprofibrate in the treatment of dyslipidemia in patients with HIV

Hamilton Domingos, Rivaldo Venâncio da Cunha, Anamaria Mello Miranda Paniago, Albert Schiaveto de Souza, Renata London Rodrigues, João Américo Domingos
PMID: 23108642   DOI: 10.1590/s0066-782x2012005000096

Abstract

Dyslipidemia secondary to highly active antiretroviral therapy in patients with HIV is associated with a significant increase in cardiovascular morbidity and mortality due to atherosclerotic disease, requiring, thus, immediate and effective treatment.
To demonstrate the effectiveness and safety of rosuvastatin and ciprofibrate in the treatment of dyslipidemia associated with highly active antiretroviral therapy in patients with HIV.
Three hundred and forty-six patients with dyslipidemia underwent pharmacological treatment as follows: 200 patients with hypertriglyceridemia received ciprofibrate (Group I); 79 patients with hypercholesterolemia received rosuvastatin (Group II); and 67 patients with mixed dyslipidemia received ciprofibrate associated with rosuvastatin (Group III). The lipid profile was assessed before and after the lipid-lowering treatment, and the Wilcoxon test was used for statistical comparison. Liver transaminases and creatine phosphokinase were measured to assess liver and muscle toxicity.
The serum concentrations of triglycerides and total cholesterol were significantly lower than those obtained before the lipid-lowering treatment in the three experimental groups (p < 0.002). A significant increase in HDL-cholesterol was observed in Groups I and III (p < 0.002). In Groups I and II, LDL-cholesterol was significantly lower (p < 0.001). None of the patients experienced elevations in transaminases or creatine phosphokinase to significantly toxic levels.
The results of this study show that ciprofibrate and rosuvastatin or a combination of both can be considered an effective, safe and well-tolerated lipid-lowering treatment for patients with AIDS on highly active antiretroviral therapy.


PPARα modulates the TSH β-subunit mRNA expression in thyrotrope TαT1 cells and in a mouse model

Nicole Wege, Alexandra Schutkowski, Bettina König, Corinna Brandsch, Matthias Weiwad, Gabriele I Stangl
PMID: 23255496   DOI: 10.1002/mnfr.201200409

Abstract

Fasting leads to a significant downregulation of the hypothalamus-pituitary-thyroid axis, and peroxisome proliferator-activated receptor (PPAR) α is a key transcription factor in mediating a magnitude of adaptive responses to fasting. In this study, we examined the role of PPARα in regulation of the hypothalamus-pituitary-thyroid axis.
Thyroid-stimulating hormone β-subunit (TSHβ) mRNA abundance was being reduced in response to treatment of TαT1 cells with PPARα agonists (p < 0.05), indicating an inhibitory transcriptional regulation of TSHβ by PPARα. As expected, fasting significantly downregulated TSHβ mRNA expression in a two-factorial study with fed or fasted wild-type (WT) and PPARα knockout mice (p < 0.05). In contrast to the in vitro data, fasted PPARα knockout mice revealed lower mRNA concentrations of pituitary TSHβ (-64%) and TSH-regulated thyroid genes, and lower plasma concentrations of thyroxine (T4, -25%), triiodothyronine (T3, -25%), free T4 (-60%), and free T3 (-35%) than fasted WT mice (p < 0.05). Those differences were not observed in fed mice.
Data from thyrotrope cells revealed that PPARα could contribute to the fasting-associated downregulation of the TSHβ mRNA expression. In a mouse model, fasting led to a significant reduction in TSHβ mRNA level, but unexpectedly this effect was stronger in mice lacking PPARα than in WT mice.


Development and validation of liquid chromatography-tandem mass spectrometric method for the quantification of ciprofibrate from human plasma

Dimal Shah, Dilip Mavani, Harilal Patel, Sunil Baldania, Kashyap Bhatt, Usmangani Chhalotiya
PMID: 24833347   DOI: 10.1093/chromsci/bmu043

Abstract

A new rapid, selective and sensitive liquid chromatography-tandem mass spectrometric method was developed and validated for the determination of ciprofibrate, an antihyperlipidemic agent, in K2EDTA human plasma. Furosemide was used as internal standard (IS). The ciprofibrate and IS were extracted using Oasis HLB 1 cc 30 mg solid-phase extraction cartridge. The chromatographic separation was performed on ACE C18, 50 × 4.6 mm, 5 µm column. The mobile phase consisted of 0.001% ammonia in methanol-acetonitrile-water (70:20:10, v/v/v). Detection and quantitation were performed by a triple quadrupole equipped with electrospray ionization and multiple reaction monitoring in negative ionization mode. The most intense [M-H](-) transition for ciprofibrate at m/z 287.0 → 85.0 and for IS at m/z 328.9.0 → 204.9 were used for quantification. The method was found to linear over the range of 25-30,000 ng/mL (r > 0.998). The lower limit of quantitation (LLOQ) was 25 ng/mL. The extraction recovery was above 90%. The accuracy was found to be 101.26-106.44%. The stability testing was also investigated and it was found that both drug and IS were quite stable. The developed method was successfully applied to the bioequivalence study of ciprofibrate 100 mg tablet after oral administration to healthy human volunteers.


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